

Unveiling the In Vitro Pharmacology of (S)-VU0637120: A Guide for Researchers

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Compound of Interest

Compound Name: (S)-VU0637120

Cat. No.: B10856469

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LEIPZIG, Germany & NASHVILLE, Tenn. – In a significant advancement for metabolic disease research, the selective negative allosteric modulator (NAM) of the neuropeptide Y4 receptor (Y4R), **(S)-VU0637120**, has been characterized, offering a novel tool to probe the receptor's function. This document provides detailed application notes and experimental protocols for the in vitro evaluation of **(S)-VU0637120**, targeted at researchers, scientists, and drug development professionals.

(S)-VU0637120 has been identified as a potent and selective antagonist that binds to an allosteric site on the Y4 receptor. Its characterization provides a critical step toward validating the Y4 receptor as a therapeutic target for metabolic diseases. The following sections detail the experimental procedures for radioligand binding and calcium mobilization assays to assess the activity of this compound.

Data Summary

The key in vitro pharmacological parameters of **(S)-VU0637120** are summarized below.

Parameter	Value	Assay Type
IC50	2.7 μ M[1][2]	Calcium Mobilization Assay
KB	300-400 nM[1][2]	Radioligand Binding Assay
Receptor Target	Neuropeptide Y4 Receptor (Y4R)	-
Modality	Negative Allosteric Modulator (NAM)[1][2]	-

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of **(S)-VU0637120** to the human Y4 receptor expressed in CHO-K1 cells. The assay utilizes [³H]UR-MK299 as the radioligand.

Materials:

- CHO-K1 cells stably expressing the human Y4 receptor (CHO-hY4R)
- [³H]UR-MK299 (Radioligand)
- **(S)-VU0637120** (Test Compound)
- Human Pancreatic Polypeptide (hPP) (Reference Ligand)
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, pH 7.4
- 96-well filter plates (GF/C)
- Scintillation cocktail
- Microplate scintillation counter

Procedure:

- Membrane Preparation:
 - Culture CHO-hY4R cells to confluency.
 - Harvest cells and homogenize in ice-cold binding buffer.
 - Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
 - Resuspend the membrane pellet in fresh binding buffer.
 - Determine the protein concentration using a standard protein assay (e.g., BCA assay).
- Binding Assay:
 - In a 96-well plate, add 25 µL of binding buffer, 25 µL of [³H]UR-MK299 (final concentration ~0.15 nM), and 25 µL of various concentrations of **(S)-VU0637120** or hPP.
 - Add 25 µL of the cell membrane preparation (typically 20-40 µg of protein).
 - For non-specific binding determination, use a high concentration of unlabeled hPP (e.g., 1 µM).
 - Incubate the plate at room temperature for 90 minutes with gentle agitation.
- Filtration and Counting:
 - Harvest the samples onto GF/C filter plates pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.
 - Wash the filters three times with ice-cold wash buffer.
 - Dry the filter plates.
 - Add scintillation cocktail to each well.
 - Measure the radioactivity using a microplate scintillation counter.
- Data Analysis:

- Calculate the specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_D)$, where [L] is the concentration of the radioligand and K_D is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of **(S)-VU0637120** to antagonize the increase in intracellular calcium induced by the Y4 receptor agonist, human Pancreatic Polypeptide (hPP), in CHO-K1 cells co-expressing the human Y4 receptor and a promiscuous G-protein (Gαq_{i5}).

Materials:

- CHO-K1 cells stably co-expressing the human Y4 receptor and Gαq_{i5} (CHO-hY4R-Gαq_{i5})
- **(S)-VU0637120** (Test Compound)
- Human Pancreatic Polypeptide (hPP) (Agonist)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- 96-well or 384-well black, clear-bottom microplates
- Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)

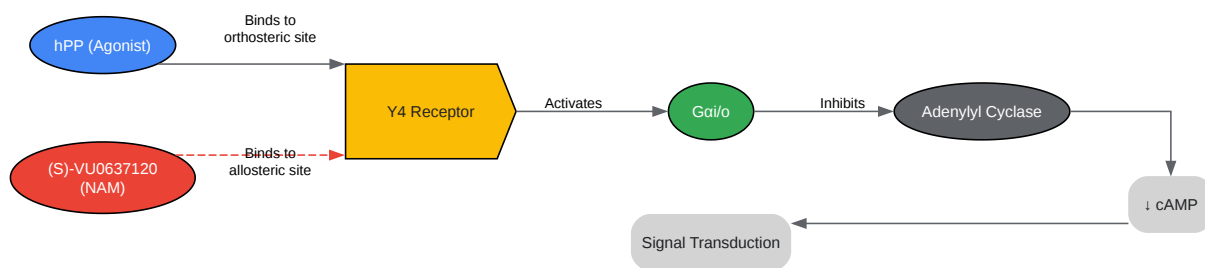
Procedure:

- Cell Plating:
 - Seed CHO-hY4R-Gαq_{i5} cells into black, clear-bottom microplates at a suitable density and allow them to attach and grow overnight.
- Dye Loading:

- Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions.
- Remove the culture medium from the cells and add the dye-loading solution.
- Incubate the plate for 1 hour at 37°C in the dark.
- Compound Incubation:
 - Prepare serial dilutions of **(S)-VU0637120** in assay buffer.
 - Add the desired concentrations of **(S)-VU0637120** to the wells containing the dye-loaded cells.
 - Incubate for 15-30 minutes at room temperature.
- Signal Detection:
 - Place the microplate into the fluorescence plate reader.
 - Establish a baseline fluorescence reading.
 - Inject a fixed concentration of hPP (typically at its EC₈₀ concentration) into the wells.
 - Measure the change in fluorescence intensity over time.
- Data Analysis:
 - The response is typically measured as the peak fluorescence signal minus the baseline.
 - Determine the IC₅₀ value of **(S)-VU0637120** by plotting the response against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway of Y4 Receptor and Modulation by (S)-VU0637120





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